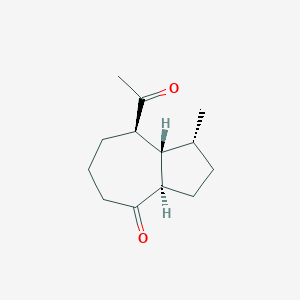
4-Amino-3,5-dibromobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dibromobenzaldehyde is an organic compound with the molecular formula C₇H₅Br₂NO. It is characterized by a benzene ring substituted with two bromine atoms, an amino group, and an aldehyde group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various pharmaceuticals and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-3,5-dibromobenzaldehyde involves the reduction of ortho-nitrobenzaldehyde using iron powder and glacial acetic acid, followed by bromination with bromine. The reaction conditions typically include refluxing the mixture for 40-60 minutes, cooling, and then adding bromine to achieve bromination .
Another method involves the use of metal catalysts such as 5% palladium-charcoal and skeletal nickel for hydrogenation reduction, followed by oxidation-reduction using hydrogen peroxide and bromination with hydrobromic acid. This method is advantageous for industrial production due to its higher yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dibromobenzaldehyde undergoes various types of chemical reactions, including:
Condensations: The compound can participate in condensation reactions to form imines and other derivatives.
Nucleophilic Substitutions: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidations: The aldehyde group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of amines or amino esters in the presence of a base such as triethylamine.
Nucleophilic Substitutions: Common reagents include nucleophiles like amines or thiols.
Oxidations: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Major Products Formed
Condensation Products: Imines and Schiff bases.
Substitution Products: Substituted benzaldehydes.
Oxidation Products: Carboxylic acids.
Applications De Recherche Scientifique
4-Amino-3,5-dibromobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dibromobenzaldehyde involves its reactivity with various molecular targets. For instance, it can form Schiff bases with amines, which can then undergo further reactions to yield biologically active compounds. The presence of bromine atoms enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dibromobenzaldehyde: Similar structure but with the amino group in a different position.
3,5-Dibromobenzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.
Uniqueness
4-Amino-3,5-dibromobenzaldehyde is unique due to the presence of both amino and aldehyde groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
4-amino-3,5-dibromobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGYJWGASPRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)

![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)






![N,N-diethyl-N-[5-phenyl-3-(phenylsulfanyl)-3H-azepin-2-yl]amine](/img/structure/B372430.png)
![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)

